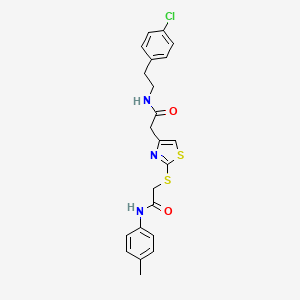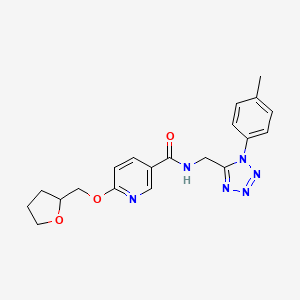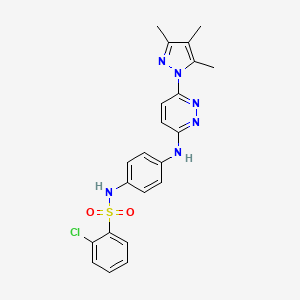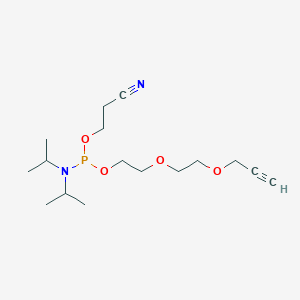
(s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized through various methods. For instance, primary aminomethyl derivatives of kaempferol were synthesized by a combination strategy involving two steps of the Mannich reaction and S N 2 nucleophilic substitution . Another method involves stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine through visible light-promoted photoredox catalysis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .Chemical Reactions Analysis
Amines undergo various chemical reactions. For example, a unified approach to the tandem preparation of diverse nitrogen heterocycles involves decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids and subsequent intramolecular cyclizations . Amides can also be synthesized from amines, carboxylic acids, acyl halides, and acid anhydrides .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The physical and spectroscopic properties of α-amino acids are complex due to the acid-dissociation equilibria involved .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antioxidant Activity N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants were synthesized through aminomethylation. These compounds showed antioxidant activity and influenced certain blood coagulation parameters (Hakobyan et al., 2020).
Novel Asymmetric Synthesis A novel asymmetric synthesis approach was used to create (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine. This involved a key tethered aminohydroxylation step for regio- and stereoselective introduction of amino alcohol functionality (Curtis et al., 2005).
Tautomerism Studies 2-Aminopyrrolin-5-one's tautomerism was studied using NMR, showing its presence as the amino tautomer in solution. This was demonstrated through a comparison with model compounds and detailed NMR data (Spiessens & Anteunis, 2010).
Biological and Pharmacological Applications
Bromodomain Inhibitors Design N-Methylpyrrolidone, mimicking acetyl-lysine, was used in the design of bromodomain inhibitors. The synthesis of 1-methyl-4-phenylpyrrolidin-2-one and its derivatives led to compounds with improved inhibitory properties against bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
Antibacterial and Antitumor Activity Structure-activity relationship studies of certain carbapenems showed that specific side-chain structures enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains. Certain substituents at the phenyl ring played a crucial role in this activity (Sato et al., 2002).
Anti-inflammatory and Analgesic Activity 1-(2-aminoethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones showed significant anti-inflammatory and analgesic activity at low toxicity. These compounds were synthesized via reactions of acylpyruvic acid methyl esters with aromatic aldehyde and ethylenediamine (Gein et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5S)-5-(aminomethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)

![N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2585946.png)
![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)




![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)
